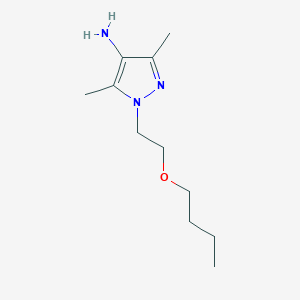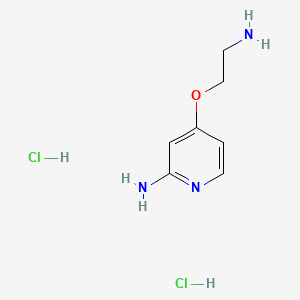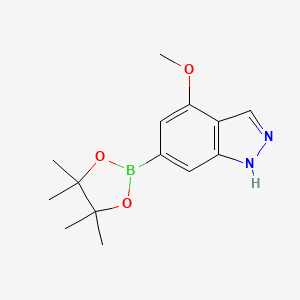
4-(Dimethylamino)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)butane-1,2-diol is an organic compound with the molecular formula C6H15NO2 It is characterized by the presence of a dimethylamino group attached to a butane backbone, which also contains two hydroxyl groups
Méthodes De Préparation
The synthesis of 4-(Dimethylamino)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with butane-1,2-diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
4-(Dimethylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Applications De Recherche Scientifique
4-(Dimethylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)butane-1,2-diol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and stability. These interactions play a crucial role in the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)butane-1,2-diol can be compared with other similar compounds, such as:
1,2-Butanediol: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)butane-1,4-diol: Contains an additional hydroxyl group, which can influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C6H15NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
4-(dimethylamino)butane-1,2-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-3-6(9)5-8/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
ZAJHMOZTXOGSJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)


amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)





